molecular formula C10H14F6N2O4 B6205329 2-azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid) CAS No. 2694729-36-5

2-azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)

Cat. No.: B6205329
CAS No.: 2694729-36-5
M. Wt: 340.2
InChI Key:
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Description

2-azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid) is a compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential applications in drug design and synthesis. The spirocyclic scaffold provides a rigid framework that can enhance the selectivity and efficacy of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[3.3]heptan-6-amine involves the construction of the spirocyclic core through a series of ring-closing reactions. One common method includes the bis-alkylation of malonate and tosylamide to form the cyclobutane and azetidine rings . The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the ring closures.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that optimize yield and purity. For example, a low-cost, protecting group-free route has been developed for similar spirocyclic compounds, which involves the alkylation of aniline derivatives with bis(bromomethyl)oxetane . This method can be adapted for the large-scale synthesis of 2-azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid).

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[3.3]heptan-6-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic amines, which can be further functionalized for use in drug synthesis and other applications.

Scientific Research Applications

2-azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to biological receptors, enhancing the selectivity and potency of the compound. The molecular pathways involved often include interactions with enzymes and receptors that play a role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid) is unique due to its bis(trifluoroacetic acid) component, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical applications where these properties are crucial.

Properties

CAS No.

2694729-36-5

Molecular Formula

C10H14F6N2O4

Molecular Weight

340.2

Purity

95

Origin of Product

United States

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